Aspochracin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

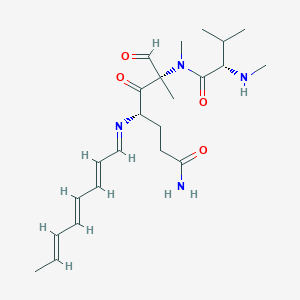

Aspochracin is a novel cyclotripeptide isolated from the culture filtrate of the fungus Aspergillus ochraceus. This compound is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, and it contains an octatrienoic acid side chain . This compound has been recognized for its insecticidal properties and has shown potential in various biological activities .

准备方法

Synthetic Routes and Reaction Conditions: Aspochracin can be synthesized through the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . The synthesis involves the use of specific reaction conditions to ensure the formation of the cyclotripeptide structure. The process includes the hydrogenation of this compound to produce hexahydrothis compound, which is then cyclized to form the final product .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus ochraceus in a controlled environment. The culture filtrate is then extracted using ethyl acetate, and the compound is purified through silica gel column chromatography . This method ensures the efficient isolation of this compound in its pure form.

化学反应分析

Types of Reactions: Aspochracin undergoes various chemical reactions, including hydrogenation, which converts it into hexahydrothis compound . This reaction involves the addition of hydrogen to the compound, resulting in the reduction of the double bonds in the octatrienoic acid side chain.

Common Reagents and Conditions: The hydrogenation of this compound requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon . The reaction is typically carried out under mild conditions to ensure the selective reduction of the double bonds.

Major Products Formed: The major product formed from the hydrogenation of this compound is hexahydrothis compound . This compound retains the cyclotripeptide structure but with a fully saturated side chain.

科学研究应用

Insecticidal Properties

Insecticidal Activity

Aspochracin exhibits significant insecticidal properties, particularly against the larvae and eggs of silkworms. Research indicates that it demonstrates contact toxicity to the first instar larvae of Bombyx mori, making it a candidate for use in pest control within agricultural settings .

Table 1: Insecticidal Efficacy of this compound

| Target Organism | Life Stage | Toxicity Level |

|---|---|---|

| Bombyx mori | First instar larvae | High |

| Bombyx mori | Eggs | Moderate |

Antimicrobial and Cytotoxic Activities

Research has shown that metabolites from Aspergillus ochraceus, including this compound, possess a variety of bioactivities such as antimicrobial and cytotoxic effects. These metabolites have been evaluated for their potential in treating various diseases due to their ability to inhibit microbial growth and induce apoptosis in cancer cells .

Table 2: Bioactivities Associated with this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Cytotoxic | Induces cell death in cancer cell lines | |

| Antiviral | Potential activity against viral pathogens |

Case Studies

-

Silkworm Larvae Study

A study conducted by Motohashi et al. demonstrated that this compound exhibited high toxicity against silkworm larvae, indicating its potential as a natural insecticide. The study highlighted the importance of the triene structure in the side chain for its bioactivity . -

Antimicrobial Efficacy

Another investigation into the metabolites produced by Aspergillus ochraceus revealed that this compound showed promising results in inhibiting various fungal strains, suggesting its application in agricultural pest management and disease control . -

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of this compound on human cancer cell lines indicated that it could induce apoptosis effectively, making it a candidate for further exploration in cancer therapy .

作用机制

Aspochracin belongs to a class of cyclic tripeptides that includes other compounds such as sclerotiotides and JBIR-15 . These compounds share a similar cyclotripeptide structure but differ in their side chains and biological activities.

相似化合物的比较

Sclerotiotides: These are cyclic tripeptides isolated from the fungus Aspergillus insulicola.

JBIR-15: This is an aspochracin derivative isolated from a sponge-derived fungus.

Uniqueness of this compound: this compound’s unique combination of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with its octatrienoic acid side chain, distinguishes it from other cyclic tripeptides. Its potent insecticidal activity and diverse biological properties make it a valuable compound for scientific research and industrial applications .

属性

CAS 编号 |

22029-09-0 |

|---|---|

分子式 |

C23H36N4O4 |

分子量 |

432.6 g/mol |

IUPAC 名称 |

(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |

InChI |

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |

InChI 键 |

IOGJLABBWLQEBL-XJNZMMSPSA-N |

SMILES |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

手性 SMILES |

C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |

规范 SMILES |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is aspochracin and where is it found?

A1: this compound is a naturally occurring insecticidal compound produced by the fungus Aspergillus ochraceus, a pathogen known to cause muscardine disease in insects [, ].

Q2: What is the chemical structure of this compound?

A2: this compound is a unique cyclic tripeptide. Its structure consists of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. Notably, it contains an octatrienoic acid side chain attached to the L-ornithine residue [, ].

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, the structure of this compound was further supported by the synthesis of its derivative, hexahydrothis compound. This derivative is formed by hydrogenating this compound, replacing the octatrienoic acid side chain with a simple octanoic acid side chain [, ].

Q4: Have any this compound derivatives been discovered from other sources?

A4: Yes, several this compound derivatives have been isolated from various Aspergillus species. For instance, JBIR-15, an N-demethylated this compound analog, was discovered in the culture broth of the sponge-derived fungus Aspergillus sclerotiorum []. Similarly, eleven new this compound-type cyclic tripeptides, named sclerotiotides A-K, were also isolated from Aspergillus sclerotiorum PT06-1 [].

Q5: Do these this compound derivatives exhibit any biological activity?

A5: Research suggests that some this compound derivatives possess biological activities. For example, sclerotiotides A, B, F, and I, along with JBIR-15, demonstrated selective antifungal activity against Candida albicans []. In another study, sclerotiotides M-O, isolated from the Antarctica-sponge-derived fungus Aspergillus insulicola HDN151418, showed broad-spectrum antimicrobial activity against various bacterial strains, including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, Methicillin-resistant Staphylococcus aureus (MRSA), and Methicillin-resistant Staphylococcus coagulans (MRCNS) [].

Q6: Is there any research on this compound's potential for anti-inflammatory activity?

A6: Yes, a study on the marine sponge-derived fungus Aspergillus violaceofuscus led to the isolation of sclerotiotide L, an this compound-type cyclic tripeptide. This compound demonstrated anti-inflammatory activity by inhibiting IL-10 expression in LPS-stimulated THP-1 cells [].

Q7: Has this compound been found alongside other known compounds?

A7: Yes, in a study involving Aspergillus kumbius FRR6049, this compound was found alongside other known compounds such as asterriquinol D dimethyl ether, petromurins C and D, its N-demethyl analogue JBIR-15, and neohydroxyaspergillic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。